Ethyl 3-oxo-2-phenylpentanoate

Chiral building block Asymmetric synthesis Structure-activity relationship

Ethyl 3-oxo-2-phenylpentanoate (CAS 107150-65-2; C₁₃H₁₆O₃; MW 220.26 g/mol) is a β-keto ester featuring an α-phenyl substituent adjacent to the α-carbon of the ester functionality. This structural motif positions it within a class of chiral building blocks valued for asymmetric synthesis in medicinal chemistry and pharmaceutical intermediate production.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B13890259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-2-phenylpentanoate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCC(=O)C(C1=CC=CC=C1)C(=O)OCC
InChIInChI=1S/C13H16O3/c1-3-11(14)12(13(15)16-4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
InChIKeyBHZOYDWMQNKDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Oxo-2-Phenylpentanoate: A β-Keto Ester Chiral Intermediate for Asymmetric Synthesis


Ethyl 3-oxo-2-phenylpentanoate (CAS 107150-65-2; C₁₃H₁₆O₃; MW 220.26 g/mol) is a β-keto ester featuring an α-phenyl substituent adjacent to the α-carbon of the ester functionality . This structural motif positions it within a class of chiral building blocks valued for asymmetric synthesis in medicinal chemistry and pharmaceutical intermediate production [1]. The compound exists as a racemic mixture and derives its synthetic utility from the presence of both keto and ester carbonyl groups, which confer characteristic β-keto ester reactivity, including enolate formation and subsequent nucleophilic transformations [2].

Critical Differentiation of Ethyl 3-Oxo-2-Phenylpentanoate from Other β-Keto Esters


The selection of ethyl 3-oxo-2-phenylpentanoate over structurally similar β-keto esters cannot be made arbitrarily. The compound's unique α-phenyl substitution and extended ethyl side chain (propionyl-derived) distinguish it from common analogs like ethyl 2-phenylacetoacetate (C12H14O3; methyl ketone) and ethyl 2-oxocyclopentanecarboxylate (cyclic β-keto ester) [1]. This specific combination of an α-aryl group and a longer 3-oxoalkyl chain imparts distinct stereoelectronic properties that influence enolate geometry, nucleophilicity, and the stereochemical outcome of asymmetric transformations [2]. Procurement decisions must be guided by the specific stereochemical demands of the target molecule, as substitution with a generic β-keto ester may lead to divergent reaction pathways, altered diastereoselectivity, or failure to achieve the desired enantiomeric excess [3].

Quantitative Evidence for Ethyl 3-Oxo-2-Phenylpentanoate Differentiation


Comparative Structural Differentiation: α-Phenyl vs. α-Unsubstituted β-Keto Esters

The presence of the α-phenyl group in ethyl 3-oxo-2-phenylpentanoate introduces a crucial stereocenter that is absent in unsubstituted analogs like ethyl 3-oxopentanoate. This structural difference enables the synthesis of enantiomerically enriched α,α-disubstituted α-amino acid derivatives, a transformation not directly accessible from achiral β-keto esters [1]. In catalytic asymmetric amination reactions, α-substituted β-keto esters are essential substrates for generating quaternary stereocenters [2].

Chiral building block Asymmetric synthesis Structure-activity relationship

Synthetic Route Differentiation: Brønsted Acid-Catalyzed Access via Diazoacetate Insertion

Ethyl 3-oxo-2-phenylpentanoate can be synthesized via a Brønsted acid-catalyzed reaction between propiophenone and ethyl diazoacetate, involving a 1,2-aryl shift . This synthetic route differs from the classic Claisen condensation typically used for simpler β-keto esters like ethyl acetoacetate and may offer advantages in accessing specific α-aryl substituted derivatives [1].

Synthetic methodology β-Keto ester synthesis Catalysis

Molecular Weight Differentiation: Impact on Physical Properties and Handling

The molecular weight of ethyl 3-oxo-2-phenylpentanoate (220.26 g/mol) is higher than that of the common analog ethyl 2-phenylacetoacetate (206.24 g/mol) [1]. This difference, resulting from the extended propionyl chain versus an acetyl group, influences physical properties such as boiling point and density, which can affect handling, purification, and formulation in downstream processes.

Physical property Handling Formulation

Primary Application Scenarios for Ethyl 3-Oxo-2-Phenylpentanoate in Research and Development


Asymmetric Synthesis of α,α-Disubstituted α-Amino Acid Derivatives

Ethyl 3-oxo-2-phenylpentanoate serves as a prochiral substrate in catalytic asymmetric amination reactions. Its α-phenyl substituent is critical for the creation of a quaternary stereocenter upon reaction with azodicarboxylates, a transformation mediated by chiral catalysts such as lithium binaphtholates [1]. The resulting optically active products are valuable intermediates for pharmaceutical research targeting conformationally constrained amino acid motifs.

Intermediate for Polyketide-Derived Natural Product Synthesis

The β-keto ester framework of ethyl 3-oxo-2-phenylpentanoate, particularly with its extended alkyl chain, mimics the polyketide synthase intermediates found in nature. This compound can be employed as a building block in the stereoselective synthesis of complex polyketide fragments, where the α-phenyl group directs the stereochemical course of subsequent aldol or Michael addition steps [2].

Precursor for 3-Oxo-2-Phenylpentanoic Acid Derivatives

Controlled hydrolysis of the ethyl ester yields 3-oxo-2-phenylpentanoic acid, a versatile intermediate for further derivatization [3]. The free acid can be coupled to amines or other nucleophiles to generate amides, hydrazides, or heterocyclic systems. This application is relevant in medicinal chemistry campaigns exploring structure-activity relationships of α-phenyl substituted scaffolds.

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